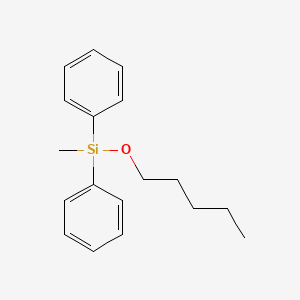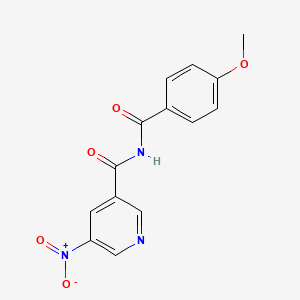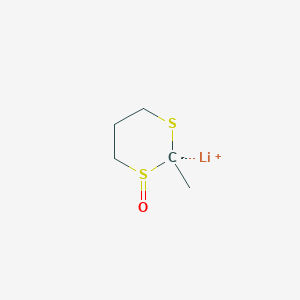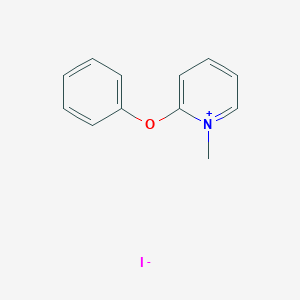![molecular formula C10H11N5O2S B14617741 4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine CAS No. 57235-19-5](/img/structure/B14617741.png)
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a sulfanyl group linked to a 1-methyl-5-nitro-1H-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a sulfanyl-imidazole compound under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. For instance, the nitro group in the imidazole ring can be reduced by bacterial or parasitic nitroreductase enzymes, producing reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and antiprotozoal activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A nitroimidazole used for its antiprotozoal properties.
Uniqueness
4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyrimidine and an imidazole ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57235-19-5 |
|---|---|
Formule moléculaire |
C10H11N5O2S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
4-methyl-2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C10H11N5O2S/c1-7-3-4-11-10(13-7)18-6-8-12-5-9(14(8)2)15(16)17/h3-5H,6H2,1-2H3 |
Clé InChI |
FKHBFQHRRKAIEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)SCC2=NC=C(N2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
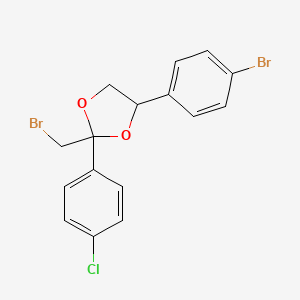
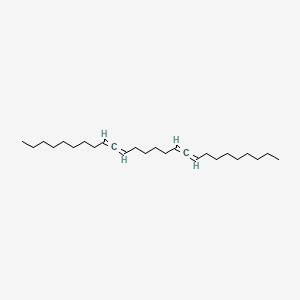
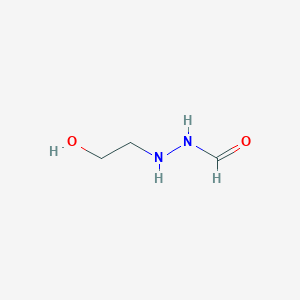
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

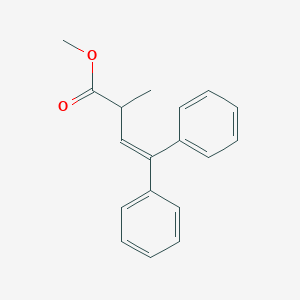
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
